molecular formula C14H21NO B2958150 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1343368-57-9

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2958150
CAS RN: 1343368-57-9
M. Wt: 219.328
InChI Key: LSCPXXITGHPXSH-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1343368-57-9 . It has a molecular weight of 219.33 . The IUPAC name for this compound is 1,3-dimethyl-1,2,3,4-tetrahydro-6-isoquinolinyl propyl ether . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines, which is a structural motif of this compound, has been a topic of considerable research interest . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H21NO/c1-4-7-16-13-5-6-14-11 (3)15-10 (2)8-12 (14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The compound is part of the tetrahydroisoquinoline family, which has been used in various chemical reactions . For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C ( sp3 )–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

I have conducted a search on the scientific research applications of 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline. Here is an overview of the types of applications that this compound and its derivatives are involved in:

Antibacterial Properties

Some derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains. For example, compound 131 showed susceptibility against Staphylococcus strains at certain concentrations .

Neurodegenerative Disorders

Isoquinoline alkaloids, including tetrahydroisoquinolines, have shown diverse biological activities against neurodegenerative disorders. They form an important class of natural and synthetic compounds used in medicinal chemistry for this purpose .

Infective Pathogens

These compounds also exert biological activities against various infective pathogens, making them significant in the study of infectious diseases .

Synthesis Applications

Tetrahydroisoquinoline derivatives are used in various synthesis applications, such as the N-alkylation of amines and O-alkylation of aldoses. They also play a role in the synthesis of poly(aryl ethers) and as urea solvents in the synthesis of pyrazoles .

Mechanism of Action

While the specific mechanism of action for “1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline” is not mentioned in the search results, tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The tetrahydroisoquinoline scaffold, which is present in this compound, has garnered a lot of attention in the scientific community . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the synthesis and applications of such compounds .

properties

IUPAC Name

1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCPXXITGHPXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(NC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343368-57-9
Record name 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
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